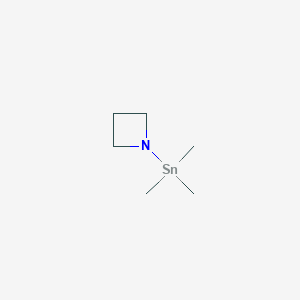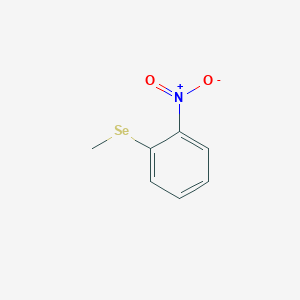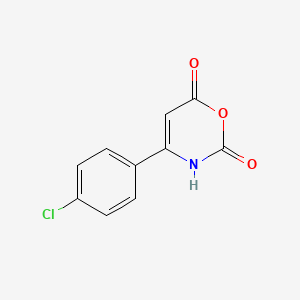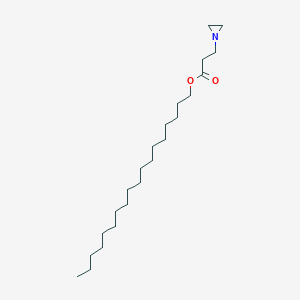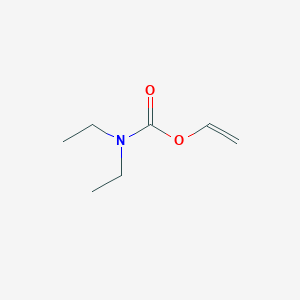
Carbamic acid, diethyl-, ethenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, diethyl-, ethenyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamic acid, diethyl-, ethenyl ester can be synthesized through several methods:
Reaction of Carbamoyl Chlorides with Alcohols: This method involves the reaction of carbamoyl chlorides with alcohols to form the ester.
Addition of Alcohols to Isocyanates: Another method involves the addition of alcohols to isocyanates, resulting in the formation of the ester.
Reaction of Carbonate Esters with Ammonia: This method involves the reaction of carbonate esters with ammonia to produce the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using the methods mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, diethyl-, ethenyl ester undergoes several types of chemical reactions:
Hydrolysis: This ester can be hydrolyzed under acidic or basic conditions to produce a carboxylic acid and an alcohol.
Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The alkoxy group of the ester can be replaced by another group in substitution reactions.
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong-acid catalyst.
Basic Hydrolysis (Saponification): Involves the use of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H).
Major Products Formed
Hydrolysis: Produces a carboxylic acid and an alcohol.
Reduction: Produces alcohols or aldehydes.
Substitution: Produces various substituted esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, diethyl-, ethenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which carbamic acid, diethyl-, ethenyl ester exerts its effects involves several steps:
Protonation of the Carbonyl Oxygen: Increases the reactivity of the ester by increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: Water or other nucleophiles attack the carbonyl carbon, forming a tetrahedral intermediate.
Formation of Products: The intermediate breaks down to form the final products, such as carboxylic acids and alcohols.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, diethyl-, ethenyl ester can be compared with other esters such as:
Methyl Carbamate: A simpler ester with similar properties but different applications.
Ethyl Carbamate: Known for its presence in fermented foods and beverages and its potential carcinogenic properties.
Ethyl Acetate: A common ester used as a solvent in various applications.
This compound stands out due to its unique structure and the specific reactions it undergoes, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
57933-92-3 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
ethenyl N,N-diethylcarbamate |
InChI |
InChI=1S/C7H13NO2/c1-4-8(5-2)7(9)10-6-3/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
RCTMPBPPPDIMPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)
![4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14603643.png)
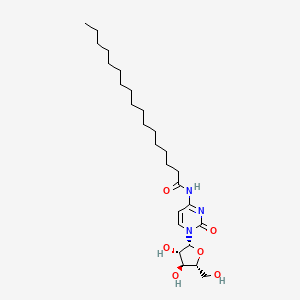
![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)
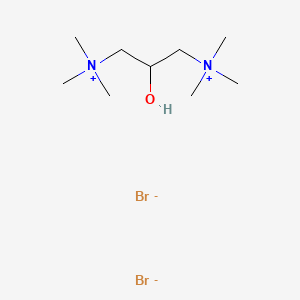
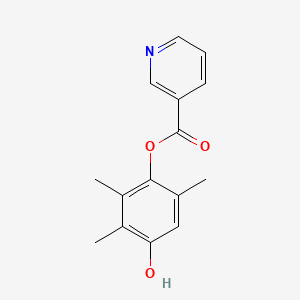
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)
methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)
![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)
